molecular formula C10H14LiNO B14488816 lithium;2-(dimethylamino)-1-phenylethanol CAS No. 63296-72-0

lithium;2-(dimethylamino)-1-phenylethanol

Cat. No.: B14488816
CAS No.: 63296-72-0
M. Wt: 171.2 g/mol
InChI Key: WOZCNAKIFNLSQC-UHFFFAOYSA-N
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Description

Lithium;2-(dimethylamino)-1-phenylethanol is an organolithium compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique reactivity and has been utilized in various synthetic applications.

Preparation Methods

The synthesis of lithium;2-(dimethylamino)-1-phenylethanol typically involves the reaction of 2-(dimethylamino)-1-phenylethanol with an organolithium reagent. One common method is the reaction of 2-(dimethylamino)-1-phenylethanol with butyllithium in an aprotic solvent such as tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired product .

Industrial production methods for organolithium compounds often involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. These methods allow for the large-scale production of organolithium compounds with high purity and consistency .

Chemical Reactions Analysis

Lithium;2-(dimethylamino)-1-phenylethanol undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include aprotic solvents like THF, low temperatures to control reactivity, and the use of inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include alcohols, ketones, and substituted phenylethanol derivatives .

Scientific Research Applications

Lithium;2-(dimethylamino)-1-phenylethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which lithium;2-(dimethylamino)-1-phenylethanol exerts its effects involves the formation of a highly reactive organolithium intermediate. This intermediate can undergo various reactions, including nucleophilic addition to electrophiles, deprotonation of acidic protons, and metalation of organic substrates. The molecular targets and pathways involved in these reactions depend on the specific reaction conditions and the nature of the electrophiles or substrates used .

Comparison with Similar Compounds

Lithium;2-(dimethylamino)-1-phenylethanol can be compared with other organolithium compounds such as:

The uniqueness of this compound lies in its specific reactivity and the presence of the dimethylamino group, which can influence its reactivity and selectivity in various chemical reactions .

Properties

CAS No.

63296-72-0

Molecular Formula

C10H14LiNO

Molecular Weight

171.2 g/mol

IUPAC Name

lithium;2-(dimethylamino)-1-phenylethanol

InChI

InChI=1S/C10H14NO.Li/c1-11(2)8-10(12)9-6-4-3-5-7-9;/h4-7,10,12H,8H2,1-2H3;/q-1;+1

InChI Key

WOZCNAKIFNLSQC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CN(C)CC(C1=CC=[C-]C=C1)O

Origin of Product

United States

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